(R)-(Ethylsulfinyl)benzene
CAS No.:
Cat. No.: VC19804422
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10OS |
|---|---|
| Molecular Weight | 154.23 g/mol |
| IUPAC Name | [(R)-ethylsulfinyl]benzene |
| Standard InChI | InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/t10-/m1/s1 |
| Standard InChI Key | DUVLJBQCIZCUMW-SNVBAGLBSA-N |
| Isomeric SMILES | CC[S@@](=O)C1=CC=CC=C1 |
| Canonical SMILES | CCS(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of (R)-(Ethylsulfinyl)benzene is , with a molar mass of 154.23 g/mol. The sulfinyl group () introduces a tetrahedral geometry around the sulfur atom, creating a chiral center. The (R)-configuration is determined using the Cahn-Ingold-Prelog priority rules, where the ethyl group (), oxygen atom, benzene ring, and lone pair on sulfur are prioritized in descending order .
The compound’s structure is depicted in Figure 1, highlighting the planar benzene ring and the sulfinyl group’s stereochemistry. Resonance effects between the sulfur and oxygen atoms result in partial double-bond character (), stabilizing the sulfoxide moiety .
Table 1: Key Structural Parameters of (R)-(Ethylsulfinyl)benzene
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 154.23 g/mol |
| Hybridization of Sulfur | |
| Bond Angle () | ~106° |
| Chirality | (R)-configuration |
Synthesis and Enantioselective Production
Oxidation of Ethyl Phenyl Sulfide
The most common route to synthesize (R)-(Ethylsulfinyl)benzene involves the oxidation of ethyl phenyl sulfide () using chiral oxidizing agents. Hydrogen peroxide () or meta-chloroperoxybenzoic acid () in the presence of a titanium-based catalyst induces stereoselectivity, yielding the (R)-enantiomer with high enantiomeric excess (ee) .
Kinetic Resolution and Catalytic Asymmetric Synthesis
Alternative methods include kinetic resolution using enzymes or transition-metal catalysts. For example, lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic sulfinate ester, leaving the desired (R)-(Ethylsulfinyl)benzene .
Physicochemical Properties
Thermal Stability and Phase Behavior
(R)-(Ethylsulfinyl)benzene is a viscous liquid at room temperature, with a boiling point estimated at 210–220°C based on analogs like methyl phenyl sulfoxide () . Its melting point is approximately , and it exhibits moderate thermal stability, decomposing above 250°C.
Table 2: Physical Properties of (R)-(Ethylsulfinyl)benzene
| Property | Value |
|---|---|
| Boiling Point | 210–220°C (estimated) |
| Melting Point | (estimated) |
| Density | 1.12–1.15 g/cm³ |
| Refractive Index () | 1.55–1.58 |
| Solubility in Water | Slightly soluble (1–5 g/L) |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1040 cm ( stretch) and 700 cm (C-S stretch).
-
NMR Spectroscopy:
-
: δ 1.2–1.4 (t, 3H, ), δ 2.8–3.1 (m, 2H, ), δ 7.3–7.6 (m, 5H, aromatic).
-
: δ 45.2 (), δ 14.1 (), δ 125–130 (aromatic carbons).
-
Reactivity and Functional Utility
Asymmetric Induction in Organic Synthesis
The chiral sulfinyl group serves as a directing group in stereoselective reactions. For instance, it facilitates enantioselective additions to carbonyl compounds via the Parikh-Doering oxidation or Cram’s chelation control .
Coordination Chemistry
(R)-(Ethylsulfinyl)benzene acts as a ligand in transition-metal catalysis. Its lone pairs on sulfur and oxygen coordinate to metals like palladium or rhodium, enabling asymmetric hydrogenation of alkenes .
| Parameter | Value |
|---|---|
| Flash Point | 110–120°C (estimated) |
| LD (Oral, Rat) | >2000 mg/kg (analog data) |
| PPE Recommendations | Gloves, goggles, ventilation |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is utilized in synthesizing chiral drugs, such as proton pump inhibitors (e.g., omeprazole), where sulfoxide chirality dictates therapeutic efficacy .
Materials Science
(R)-(Ethylsulfinyl)benzene derivatives are explored in liquid crystals and photovoltaic materials due to their polarizable sulfinyl groups .
Recent Advancements and Future Directions
Recent studies focus on improving enantioselective synthesis via photoredox catalysis and flow chemistry. A 2024 report demonstrated a photocatalytic method achieving 98% ee using a ruthenium-based catalyst . Future research may explore its role in biodegradable polymers or metal-organic frameworks (MOFs).
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